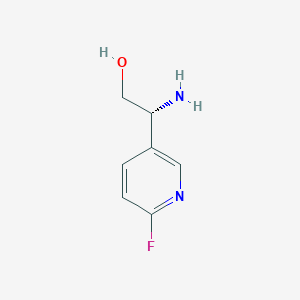
Tert-butyl2-(2-amino-5-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-amino-5-fluorophenyl)acetate: is an organic compound that features a tert-butyl ester group attached to a 2-(2-amino-5-fluorophenyl)acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-amino-5-fluorobenzoic acid and tert-butyl bromoacetate.
Reaction Steps:
Industrial Production Methods: Industrial production of tert-butyl 2-(2-amino-5-fluorophenyl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The amino group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the amino group.
Coupling Reactions: The aromatic ring can undergo coupling reactions such as Suzuki-Miyaura coupling, especially useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the amino group.
Reduction Products: Reduced forms of the amino group.
Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form new carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical products.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-amino-5-fluorophenyl)acetate depends on its application. In catalytic reactions, it may act as a ligand or intermediate, facilitating the formation of new bonds. In biological systems, the fluorine atom can enhance the compound’s interaction with specific enzymes or receptors, influencing its biological activity.
Comparación Con Compuestos Similares
- tert-Butyl 2-(2-amino-4-fluorophenyl)acetate
- tert-Butyl 2-(2-amino-6-fluorophenyl)acetate
- tert-Butyl 2-(2-amino-3-fluorophenyl)acetate
Comparison:
- Fluorine Position: The position of the fluorine atom on the aromatic ring can significantly influence the compound’s reactivity and interaction with other molecules.
- Biological Activity: Different positions of the fluorine atom can lead to variations in biological activity, making each compound unique in its potential applications.
Conclusion
tert-Butyl 2-(2-amino-5-fluorophenyl)acetate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C12H16FNO2 |
|---|---|
Peso molecular |
225.26 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-amino-5-fluorophenyl)acetate |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3 |
Clave InChI |
QWDSHESVMKQKKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=C(C=CC(=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


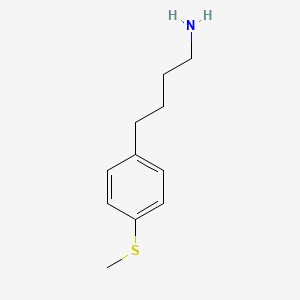
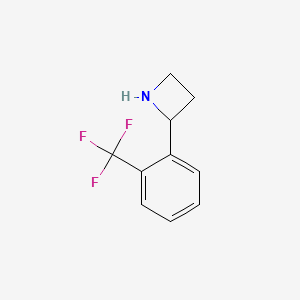
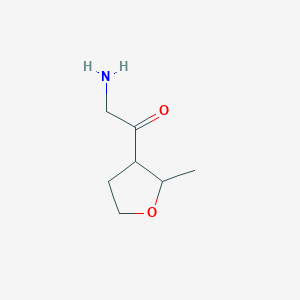
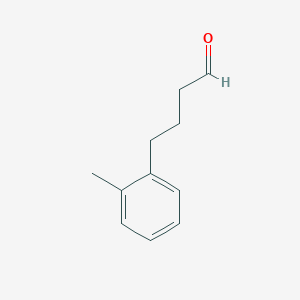
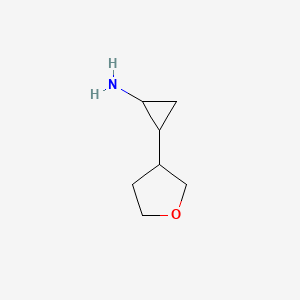
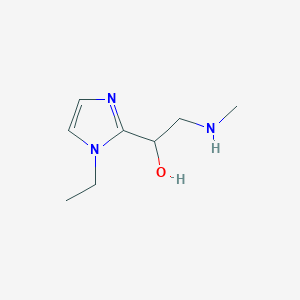

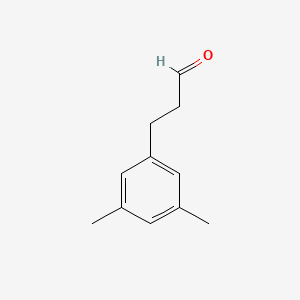
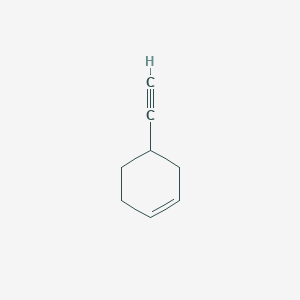
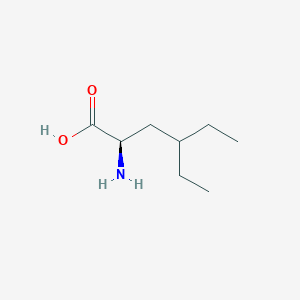
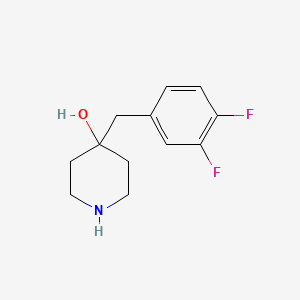
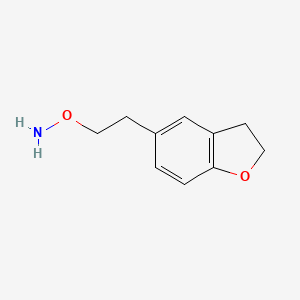
![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
